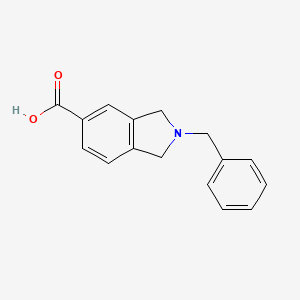
2-Benzylisoindoline-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzylisoindoline-5-carboxylic acid is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active molecules. The compound’s structure includes a benzyl group attached to the isoindoline ring, which is further substituted with a carboxylic acid group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylisoindoline-5-carboxylic acid typically involves the reaction of isoindoline derivatives with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where isoindoline is treated with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Benzylisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.
科学研究应用
2-Benzylisoindoline-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Benzylisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
- 2-Benzylisoindoline-3-carboxylic acid
- 2-Benzylisoindoline-4-carboxylic acid
- 2-Benzylisoindoline-6-carboxylic acid
Uniqueness
2-Benzylisoindoline-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group at the 5-position can lead to different interactions with molecular targets compared to other isomers.
生物活性
2-Benzylisoindoline-5-carboxylic acid (BIAC) is an organic compound characterized by its unique structural features, including a benzyl group attached to an isoindoline core. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, notably in antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of BIAC, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H15NO2. Its structure includes a carboxylic acid functional group that plays a crucial role in its biological interactions. The specific substitution pattern of the benzyl group influences both its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions may include:
- Enzyme Inhibition : BIAC has been shown to inhibit specific enzymes involved in disease pathways, such as HIV-1 integrase, which is critical for viral replication.
- Receptor Binding : The compound can bind to various receptors, potentially modulating their activity and influencing cellular responses.
Antimicrobial Properties
Research indicates that derivatives of BIAC exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain analogs can effectively inhibit the growth of various bacterial strains. A notable study reported that specific modifications to the BIAC structure enhanced its antibacterial efficacy against Gram-positive bacteria .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting cell proliferation in several cancer cell lines. A case study involving MCF-7 (breast cancer) and H460 (lung cancer) cell lines revealed that BIAC derivatives could induce apoptosis at micromolar concentrations .
Data Table: Biological Activity Summary
| Activity Type | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Anticancer | MCF-7 | 15.0 | |
| Anticancer | H460 | 20.0 | |
| HIV-1 Integrase | HIV-1 | 0.65 |
Case Studies
- Antimicrobial Efficacy : A study published in MDPI examined the effects of various BIAC derivatives on bacterial growth. The results indicated that modifications to the benzyl group significantly impacted antimicrobial activity, with some compounds exhibiting over 90% inhibition at low concentrations .
- Cancer Cell Line Studies : In another investigation, researchers tested the cytotoxic effects of BIAC on multiple cancer cell lines, including MCF-7 and A2780. The findings suggested that BIAC could induce apoptosis through mitochondrial pathways, making it a candidate for further development as a chemotherapeutic agent .
属性
分子式 |
C16H15NO2 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC 名称 |
2-benzyl-1,3-dihydroisoindole-5-carboxylic acid |
InChI |
InChI=1S/C16H15NO2/c18-16(19)13-6-7-14-10-17(11-15(14)8-13)9-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,18,19) |
InChI 键 |
QNUOZOFEABCOGU-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















